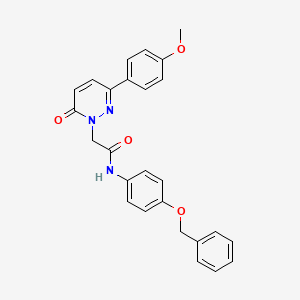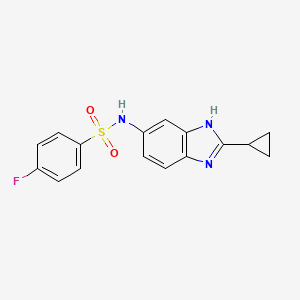![molecular formula C27H24N4O4 B10990130 N-[4-(acetylamino)phenyl]-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide](/img/structure/B10990130.png)
N-[4-(acetylamino)phenyl]-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(acetylamino)phenyl]-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with isatoic anhydride under acidic conditions.
Attachment of the Butanamide Chain: The butanamide chain is introduced via a nucleophilic substitution reaction, where a suitable butanoyl chloride reacts with the quinazolinone intermediate.
Introduction of the Acetylamino Group: The final step involves acetylation of the amino group on the phenyl ring using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the quinazolinone moiety.
Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone structure.
Substitution: The acetylamino group and the phenyl ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Reduced forms of the quinazolinone, potentially leading to dihydroquinazolinone derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(acetylamino)phenyl]-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules. Its structural features make it a candidate for investigating cellular pathways and mechanisms.
Medicine
Medically, the compound could be explored for its potential therapeutic properties. The quinazolinone moiety is known for its pharmacological activities, including anti-inflammatory and anticancer properties. Research could focus on its efficacy and safety as a drug candidate.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications in manufacturing and materials science.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of specific proteins. This interaction can affect cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylamino)phenyl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide: A structurally similar compound with slight variations in the substituents.
4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide: Lacks the acetylamino group, leading to different chemical properties and reactivity.
Uniqueness
The presence of both the acetylamino group and the quinazolinone moiety in N-[4-(acetylamino)phenyl]-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide makes it unique. This combination provides a balance of stability and reactivity, allowing for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C27H24N4O4 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-4-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)butanamide |
InChI |
InChI=1S/C27H24N4O4/c1-17(32)28-18-12-14-19(15-13-18)29-24(33)11-6-16-30-25-20-7-2-3-8-21(20)27(35)31(25)23-10-5-4-9-22(23)26(30)34/h2-5,7-10,12-15,25H,6,11,16H2,1H3,(H,28,32)(H,29,33) |
InChI Key |
IMUJXNUFFBPEEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B10990050.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B10990056.png)
![N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B10990058.png)
![N-cyclohexyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B10990068.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanamide](/img/structure/B10990076.png)
![N-(1,3-benzodioxol-5-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide](/img/structure/B10990080.png)
![Methyl 4-{[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}benzoate](/img/structure/B10990090.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}acetamide](/img/structure/B10990092.png)


![methyl 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B10990111.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B10990112.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10990115.png)
![N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-methoxybenzamide](/img/structure/B10990119.png)
